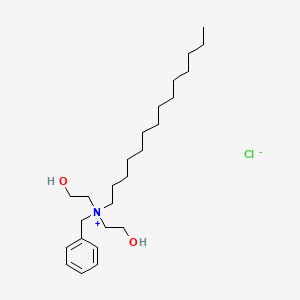

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride

Description

Properties

CAS No. |

55910-01-5 |

|---|---|

Molecular Formula |

C25H46ClNO2 |

Molecular Weight |

428.1 g/mol |

IUPAC Name |

benzyl-bis(2-hydroxyethyl)-tetradecylazanium;chloride |

InChI |

InChI=1S/C25H46NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h13-15,17-18,27-28H,2-12,16,19-24H2,1H3;1H/q+1;/p-1 |

InChI Key |

RSRXNAWPDVCIKK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Reaction (Menshutkin Reaction)

The primary synthetic route for Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride is the quaternization of a tertiary amine with a benzyl halide (benzyl chloride), a classical Menshutkin reaction. This involves nucleophilic substitution where the tertiary amine nitrogen attacks the benzyl chloride, forming the quaternary ammonium salt.

$$

\text{Tertiary amine} + \text{Benzyl chloride} \rightarrow \text{Quaternary ammonium chloride salt}

$$

For this compound specifically:

- The tertiary amine is N,N-bis(2-hydroxyethyl)-tetradecylamine.

- The alkyl chain length (tetradecyl) is critical for surfactant properties.

- Benzyl chloride provides the benzenemethanaminium moiety.

This reaction is typically carried out under mild heating conditions in a suitable solvent (e.g., ethanol or isopropanol) to facilitate nucleophilic substitution.

Preparation of the Tertiary Amine Precursor

The tertiary amine precursor, N,N-bis(2-hydroxyethyl)-tetradecylamine, is synthesized by alkylation of diethanolamine with tetradecyl halides (e.g., tetradecyl bromide or chloride):

$$

\text{Diethanolamine} + \text{Tetradecyl halide} \rightarrow \text{N,N-bis(2-hydroxyethyl)-tetradecylamine}

$$

This step involves nucleophilic substitution of the halide by the amine nitrogen, often under basic conditions or with phase transfer catalysts to improve yield.

Detailed Preparation Procedure

| Step | Reagents | Conditions | Description |

|---|---|---|---|

| 1 | Diethanolamine + Tetradecyl bromide | Reflux in ethanol or toluene, presence of base (e.g., K2CO3) | Alkylation to form N,N-bis(2-hydroxyethyl)-tetradecylamine |

| 2 | N,N-bis(2-hydroxyethyl)-tetradecylamine + Benzyl chloride | Mild heating (50–80°C), solvent like isopropanol or ethanol | Quaternization to form this compound |

The reaction progress is monitored by TLC or HPLC, and the product is purified by crystallization or solvent extraction.

Alternative Methods and Variations

- Direct One-Pot Synthesis: Some protocols combine the alkylation and quaternization steps in a one-pot synthesis to improve efficiency, though this requires careful control of stoichiometry and reaction conditions.

- Use of Different Halides: While benzyl chloride is standard, benzyl bromide or iodide can be used to increase reaction rates due to better leaving group ability.

- Solvent and Catalyst Variations: Use of polar aprotic solvents or phase transfer catalysts can enhance yields and reduce reaction times.

Research Findings and Industrial Applications

- The compound's synthesis is well-documented in patents and chemical literature related to surfactants and antimicrobial agents, such as in WO2023163594A1, which discusses quaternary ammonium salts in liming processes for leather treatment.

- Quaternary ammonium salts prepared by this method exhibit strong antimicrobial properties, attributed to the long alkyl chain and cationic nature disrupting microbial membranes.

- The compound serves as an effective emulsifying agent and fabric softener component in industrial formulations.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Two-step synthesis | Diethanolamine + Tetradecyl halide → Tertiary amine; then + Benzyl chloride | Alkylation; Quaternization | Reflux, mild heating, solvents like ethanol | High purity, controllable | Multi-step, longer process |

| One-pot synthesis | Diethanolamine + Tetradecyl halide + Benzyl chloride | Combined alkylation and quaternization | Controlled heating, solvent system | Faster, less handling | Requires optimization, possible side reactions |

| Variation with different halides | Use of benzyl bromide/iodide | Quaternization | Mild heating | Faster reaction | Costlier reagents |

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Formation of various substituted ammonium compounds.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of alcohols and amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H42ClNO2

- Molecular Weight : 400.038 g/mol

- CAS Number : 19379-90-9

The compound exhibits antibacterial and antifungal properties, making it useful in medical and industrial applications. Its structure includes a long hydrophobic alkyl chain, which enhances its interaction with biological membranes.

Pharmaceutical Applications

- Antimicrobial Agent : Benzoxonium chloride has been shown to possess significant antimicrobial activity against various pathogens, including bacteria, protozoa, and fungi. It is particularly effective as an anti-leishmanial agent, inhibiting the growth of Leishmania species that cause leishmaniasis .

- Disinfectant and Preservative : Due to its antimicrobial properties, it is used in formulations for disinfectants and preservatives in pharmaceuticals and cosmetics. Its ability to disrupt microbial cell membranes makes it effective in preventing contamination.

- Drug Delivery Systems : The compound's surfactant properties allow it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its compatibility with various drug formulations has been explored in several studies .

Industrial Applications

- Surface Active Agent : Benzoxonium chloride serves as a surfactant in various industrial applications, including textile processing and oil recovery. Its ability to reduce surface tension aids in the emulsification of oils and other hydrophobic substances.

- Corrosion Inhibitor : The compound has been investigated as a corrosion inhibitor for metals in aqueous environments. Its adsorption onto metal surfaces forms a protective layer that reduces corrosion rates .

- Biocidal Agent : In water treatment processes, benzoxonium chloride is employed for its biocidal properties to control microbial growth in cooling towers and industrial water systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzoxonium chloride against various bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights its potential use as an effective antimicrobial agent in clinical settings.

Case Study 2: Drug Formulation

Research focused on developing a topical formulation containing benzoxonium chloride for treating skin infections. The formulation demonstrated improved penetration through the skin barrier compared to conventional treatments, indicating its potential for enhanced therapeutic efficacy.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged molecules, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and microbial cell walls, leading to their disruption and subsequent cell death.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride (1:1)

- Synonyms: Benzoxonium chloride, N-dodecyl-N,N-bis(2-hydroxyethyl)benzenemethanaminium chloride (note: "dodecyl" here is inconsistent with the tetradecyl chain; correct synonyms include "tetradecyl" variants as per CAS 19379-90-9) .

- Molecular Formula: C23H42ClNO2

- Molecular Weight : 400.04 g/mol .

- CAS No.: 19379-90-9 .

Structure and Properties :

- Composed of a benzyl group, a tetradecyl (C14) alkyl chain, two 2-hydroxyethyl groups, and a chloride counterion.

- Melting Point : ~120.6–120.9°C (based on homologs in ) .

- Applications : Antimicrobial agent, surfactant, and decontaminant in pharmaceuticals and industrial formulations (e.g., Absonal, Bactofen) .

Synthesis : Synthesized via solvent-free reaction of N,N-bis(2-hydroxyethyl)-N-tetradecylamine with benzyl chloride at 100°C, followed by crystallization .

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Alkyl Chain Length and Antimicrobial Activity :

- Longer alkyl chains (e.g., C14 in the target compound) enhance hydrophobicity, improving interaction with microbial membranes .

- Shorter chains (e.g., C12 in BAC and 5b) reduce efficacy but improve solubility .

Role of the Benzyl Group: The benzyl group in the target compound and BAC enhances antimicrobial activity by promoting membrane disruption . Compounds without benzyl groups (e.g., DHEMA, Bis(2-hydroxyethyl)methyltetradecylammonium chloride) exhibit lower efficacy but are preferred in non-medical applications like phase-transfer catalysis .

Hydroxyethyl Groups :

- Hydroxyethyl substituents improve water solubility compared to purely alkylated quaternary ammonium salts (e.g., DTMA) .

- Excess hydroxyethyl groups may reduce micelle stability at high concentrations ("empty micelle effect") .

Regulatory and Safety Considerations :

- The European Food Safety Authority (EFSA) highlights concerns about migration of C8-C18 alkylamine hydrochlorides into food, emphasizing the need for strict controls on C14 variants like the target compound .

Biological Activity

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride, commonly referred to as Benzoxonium chloride, is a quaternary ammonium compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C23H42ClNO2

- Molecular Weight : 400.038 g/mol

- CAS Number : 19379-90-9

Benzoxonium chloride exhibits a range of biological activities primarily due to its surfactant properties, which disrupt cellular membranes. This mechanism is particularly effective against various microorganisms, including bacteria and protozoa:

- Antimicrobial Activity : It has been shown to inhibit the growth of several bacterial strains and certain protozoa. Its efficacy against non-spore forming organisms makes it a valuable agent in both clinical and environmental settings .

- Anti-leishmanial Effects : Research indicates that Benzoxonium chloride possesses significant anti-leishmanial activity. A study highlighted its effectiveness in combination with niosomal formulations against Leishmania tropica, demonstrating a potential therapeutic strategy for leishmaniasis .

Biological Activity Overview

Case Studies

-

Anti-Leishmanial Study :

- Objective : To assess the efficacy of Benzoxonium chloride in treating Leishmania tropica.

- Methodology : In vitro tests were conducted using niosomal formulations containing Benzoxonium chloride.

- Findings : The study reported a significant reduction in parasite viability, suggesting that this compound could be a promising candidate for leishmaniasis treatment .

-

Cytotoxicity Assessment :

- Objective : To evaluate the cytotoxic effects of Benzoxonium chloride on cancer cell lines.

- Methodology : Various concentrations of the compound were tested on different cancer cell lines.

- Findings : Results indicated that Benzoxonium chloride induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Safety and Toxicology

While Benzoxonium chloride demonstrates significant biological activity, safety assessments are crucial for its application:

- Acute Toxicity : Classified as harmful if ingested or if it comes into contact with skin or eyes. Proper handling and safety measures are recommended during use .

- Environmental Impact : The compound is very toxic to aquatic organisms and may cause long-term adverse effects in the environment. It is essential to consider ecological safety when utilizing this compound in various applications .

Q & A

Q. What are the standard synthesis protocols for Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride?

The synthesis involves quaternization of a tertiary amine precursor with a tetradecyl halide. A typical protocol includes:

- Step 1: Reacting benzyldimethylamine with 2-hydroxyethyl groups via nucleophilic substitution under controlled pH (8–10) and temperature (60–80°C) to form the tertiary amine intermediate.

- Step 2: Quaternizing the intermediate with 1-chlorotetradecane in a polar aprotic solvent (e.g., acetonitrile) at 70–90°C for 12–24 hours .

- Purification: Recrystallization from ethanol/acetone mixtures or column chromatography to achieve >95% purity.

Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like unreacted alkyl halides .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. What physicochemical properties are essential for handling and storage?

- Melting Point: 120.6–120.9°C (for tetradecyl analog) .

- Solubility: Hydrophilic-lipophilic balance (HLB) ~14; soluble in polar solvents (water, ethanol) but forms micelles at critical concentrations.

- Stability: Hygroscopic; store under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the quaternary ammonium group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature: Higher temperatures (80–90°C) accelerate quaternization but risk decomposition; use reflux with condenser.

- Solvent Choice: Acetonitrile enhances reactivity vs. methanol, which may protonate the amine .

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Yield Optimization: A 1:1.2 molar ratio (amine:alkyl halide) minimizes residual halide, increasing yield to ~85% .

Q. What role does this compound play in phase-transfer catalysis (PTC), and how does its structure influence efficiency?

The quaternary ammonium group acts as a PTC by shuttling anions (e.g., OH⁻, CN⁻) between aqueous and organic phases.

- Structure-Activity Relationship:

- Alkyl Chain Length: Tetradecyl (C14) balances lipophilicity for organic phase partitioning and solubility for ion transport.

- Hydroxyethyl Groups: Enhance water solubility and stabilize the cation-anion pair via hydrogen bonding .

Application Example: Catalyzes nucleophilic substitutions (e.g., Williamson ether synthesis) with turnover numbers (TON) up to 10³ .

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).

- Mechanistic Studies: Fluorescence assays to assess membrane disruption using propidium iodide uptake .

- Toxicity Profile: IC₅₀ values in mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. How do structural variations (e.g., alkyl chain length) impact its efficacy in decontamination or surfactant applications?

Q. What challenges arise in formulating stable aqueous solutions of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.